molecular formula C2H7ClF2N2 B1448489 (2,2-Difluoroethyl)hydrazine hydrochloride CAS No. 1504582-53-9

(2,2-Difluoroethyl)hydrazine hydrochloride

Cat. No. B1448489
CAS RN: 1504582-53-9
M. Wt: 132.54 g/mol
InChI Key: JGPUIHUKHLJRJK-UHFFFAOYSA-N
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Description

“(2,2-Difluoroethyl)hydrazine hydrochloride” is a chemical compound with the CAS Number: 1504582-53-9 . It has a molecular weight of 132.54 and its IUPAC name is (2,2-difluoroethyl)hydrazine hydrochloride . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for “(2,2-Difluoroethyl)hydrazine hydrochloride” is 1S/C2H6F2N2.ClH/c3-2(4)1-6-5;/h2,6H,1,5H2;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(2,2-Difluoroethyl)hydrazine hydrochloride” is a solid compound . The compound’s physical form can vary depending on the conditions, but it is typically a liquid .

Scientific Research Applications

  • Collagen Disease Simulation Hydralazine hydrochloride, a related compound, was found to simulate collagen disease when used in prolonged treatments of hypertension. It combines with carbonyl and sulfhydryl radicals and shows strong affinity for certain heavy metal ions. This study observed that hydralazine led to collagen disease in varying severities (Perry & Schroeder, 1954).

  • Colorimetric Determination of Drugs A colorimetric method for determining nonsteroidal anti-inflammatory drugs was developed using 2-nitrophenylhydrazine hydrochloride, showing the utility of hydrazine derivatives in analytical chemistry. This study optimized conditions for the reaction of carboxylic compounds with 2-nitrophenylhydrazine to give acid hydrazine, which displayed a violet color upon reaction (Abdel-Hay et al., 1990).

  • Aluminium Dissolution Inhibition Hydrazine derivatives, including those similar to (2,2-Difluoroethyl)hydrazine hydrochloride, were studied for their effectiveness in inhibiting the dissolution of aluminium in acidic environments. The adsorption of these derivatives on aluminium surfaces was also analyzed (Hassan et al., 1979).

  • Antitumor Activity and Molecular Docking A study on hydrazine derivatives showed their potential in antitumor activity. Molecular docking studies compared these derivatives with standard drugs like 5-fluorouracil/piperine, revealing their potential for use in experimental validation for antitumor treatments (Mary et al., 2021).

  • Graphene Oxide Reduction Research on the reduction of graphene oxide with hydrazine elucidated the reductive capability of hydrazine, a key component of (2,2-Difluoroethyl)hydrazine hydrochloride. This study contributes to understanding the interaction between hydrazine and various oxygen functional groups in the context of graphene oxide (Chua & Pumera, 2016).

  • Antihypertensive Drug Evaluation Hydralazine hydrochloride's effects were studied using a microfluidic device, showcasing a novel method for evaluating antihypertensive drugs. This method allowed the assessment of the drug's influence on endothelial cells under pressure, demonstrating a unique application in drug evaluation (Li et al., 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . It has the signal word “Warning” and the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2,2-difluoroethylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6F2N2.ClH/c3-2(4)1-6-5;/h2,6H,1,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGPUIHUKHLJRJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)F)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1504582-53-9
Record name (2,2-difluoroethyl)hydrazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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